molecular formula C9H12N6O3 B13102957 (2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B13102957
M. Wt: 252.23 g/mol
InChI Key: VXGIBTXURUOCID-JKUQZMGJSA-N
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Description

The compound “(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a tetrahydrofuran ring, an imidazo[4,5-d][1,2,3]triazin moiety, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring and the imidazo[4,5-d][1,2,3]triazin moiety. Typical synthetic routes might include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Construction of the Imidazo[4,5-d][1,2,3]triazin Moiety: This might involve multi-step reactions starting from simpler heterocyclic precursors.

    Coupling Reactions: The final step would involve coupling the two major fragments under suitable conditions.

Industrial Production Methods

Industrial production would scale up these laboratory methods, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The imidazo[4,5-d][1,2,3]triazin moiety can be reduced under specific conditions to modify its electronic properties.

    Substitution: The amino group can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced heterocycles.

    Substitution: Various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.

Industry

    Material Science:

    Agriculture: Possible use as a bioactive agent in agricultural chemicals.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-d][1,2,3]triazin moiety may play a crucial role in binding to these targets, while the tetrahydrofuran ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar in structure but with different substituents.

    Imidazo[4,5-d][1,2,3]triazin Derivatives: Compounds with variations in the imidazo[4,5-d][1,2,3]triazin moiety.

    Tetrahydrofuran Derivatives: Compounds with different functional groups attached to the tetrahydrofuran ring.

Uniqueness

This compound’s uniqueness lies in its specific combination of the imidazo[4,5-d][1,2,3]triazin moiety and the tetrahydrofuran ring, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

IUPAC Name

(2R,3S,5S)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C9H12N6O3/c10-8-7-9(13-14-12-8)15(3-11-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,10,12,13)/t4-,5+,6-/m0/s1

InChI Key

VXGIBTXURUOCID-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=NN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=NN=C32)N)CO)O

Origin of Product

United States

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